3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Description
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative featuring a nitrogen atom in the bicyclo[3.2.1]octane framework, with a 2-chlorophenyl group and a fluorine atom at the 3-position. Its hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-12-4-2-1-3-11(12)13(15)7-9-5-6-10(8-13)16-9;/h1-4,9-10,16H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYACSPKUORWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of flow chemistry techniques and continuous processing to enhance yield and reduce production costs . The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in developing new pharmacological agents. Its bicyclic structure may provide a scaffold for synthesizing novel drugs targeting various biological pathways.
Case Study: Antidepressant Activity
Research has indicated that compounds similar to 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies involving animal models have shown promising results, warranting further investigation into its efficacy and safety profiles in humans.
Neuroscience Research
The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neurological disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that derivatives of this compound can influence dopamine receptor activity, which is crucial for understanding the mechanisms underlying neuropsychiatric disorders. This opens avenues for exploring its use in therapeutic strategies for conditions like schizophrenia and bipolar disorder.
Synthetic Chemistry
The unique structure of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride also makes it valuable in synthetic organic chemistry as a building block for creating more complex molecules.
Case Study: Synthesis of Novel Compounds
Chemists have utilized this compound in the synthesis of various derivatives that exhibit enhanced biological activity or novel pharmacological properties. For instance, modifications at the fluorine position have led to compounds with improved selectivity for specific biological targets.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antidepressants and other therapeutic agents |
| Neuroscience | Study of neurotransmitter interactions and effects |
| Synthetic Chemistry | Building block for novel chemical synthesis |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Substituted Bicyclo[3.2.1]octane Derivatives
The following table highlights key structural and functional differences between the target compound and its analogues:
Functional Group and Stereochemical Analysis
- Fluorine Substitution : The 3-fluoro substituent increases electron-withdrawing effects, stabilizing the molecule’s conformation. In contrast, the 8,8-difluoro derivative (CAS 1254104-06-7) exhibits stronger electronegativity, which may enhance binding to enzymes like CYP121A1 .
- Stereochemistry : The exo-fluoro configuration in exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS 478866-38-5) may reduce membrane permeability compared to endo isomers, impacting CNS penetration .
Biological Activity
3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride, with the CAS number 1803587-14-5, is a compound of interest due to its potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₆ClF
- Molecular Weight : 276.17 g/mol
- CAS Number : 1803587-14-5
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It has been identified as a monoamine reuptake inhibitor, which suggests potential applications in treating various neurological disorders.
Key Mechanisms:
- Inhibition of Reuptake : The compound inhibits the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which can enhance their availability in the synaptic cleft and improve mood and cognitive function .
- Selectivity : Research indicates that this compound may exhibit selectivity towards specific receptors or transporters, which is crucial for minimizing side effects associated with broader-spectrum agents .
In Vitro Studies
In vitro studies have demonstrated that 3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride shows significant inhibitory activity against certain enzymes and transporters involved in neurotransmitter metabolism.
| Compound | Target Enzyme/Transporter | IC₅₀ (μM) |
|---|---|---|
| 3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane | NAAA (N-acylamide hydrolase) | 0.655 |
| 3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane | FAAH (Fatty Acid Amide Hydrolase) | 25% inhibition at 30 μM |
| 3-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane | Acid Ceramidase (AC) | 34% inhibition at 30 μM |
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Pain Management : A study highlighted its potential in managing inflammatory pain through modulation of the endocannabinoid system by inhibiting NAAA and FAAH, which are involved in the degradation of endocannabinoids .
- Neuropsychiatric Disorders : Given its action on monoamine transporters, this compound has been investigated for treating disorders such as depression and anxiety. Its selective inhibition profile suggests it could offer benefits over traditional SSRIs and SNRIs by potentially reducing side effects associated with non-selective reuptake inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
